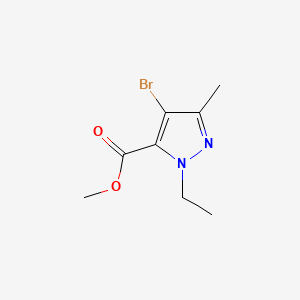

Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the CAS Number: 175276-98-9 . It has a molecular weight of 247.09 and is typically stored in a dry environment at 2-8°C . The compound is in liquid form .

Synthesis Analysis

The synthesis of pyrazoles, such as “this compound”, involves various strategies . One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . These intermediates can then be oxidized using bromine to afford a wide variety of pyrazoles .Physical And Chemical Properties Analysis

“this compound” is a liquid . It is stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is utilized as an intermediate in the synthesis of various chemical compounds with potential applications in pharmaceuticals and materials science. For instance, its derivatives have been explored for their structural, spectral properties, and theoretical investigations to understand their biological significance and electronic transitions within the molecule. This has involved combined experimental and theoretical studies, including density functional theory (DFT) and time-dependent TD-DFT method to study the electronic transitions within molecules (S. Viveka et al., 2016).

Biological Activities

Research has also focused on the potential biological activities of these compounds. For example, novel compounds synthesized from pyrazole derivatives have been screened for their cytotoxicity against various tumor cell lines. Some compounds showed selective cytotoxicity, suggesting their potential as cancer therapeutic agents without harming normal cells (Q. Huang et al., 2017). Additionally, these compounds have been investigated for their fungicidal and plant growth regulation activities, indicating their potential in agricultural applications (L. Minga, 2005).

Material Science Applications

In materials science, the synthesis of metal coordination polymers using pyrazole derivatives as bridging ligands has been explored. These studies aim to understand the structural diversity and properties of these polymers, which have implications for their use in catalysis, molecular recognition, and as functional materials (M. Cheng et al., 2017).

Corrosion Inhibition

Derivatives of this compound have been evaluated as corrosion inhibitors for mild steel, an application critical for the industrial pickling process. These studies include gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods, highlighting the importance of such compounds in protecting metals against corrosion (P. Dohare et al., 2017).

Safety and Hazards

The compound has several hazard statements associated with it, including H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Wirkmechanismus

Target of Action

It is known that pyrazole derivatives can bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It’s known that pyrazole derivatives can interact with their targets, leading to various biological changes .

Biochemical Pathways

It’s known that pyrazole derivatives can affect various biological activities .

Result of Action

It’s known that pyrazole derivatives can have various biological activities .

Eigenschaften

IUPAC Name |

methyl 4-bromo-2-ethyl-5-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-4-11-7(8(12)13-3)6(9)5(2)10-11/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVRHHCTCUKRLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657030 |

Source

|

| Record name | Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-98-9 |

Source

|

| Record name | Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxabicyclo[4.1.0]heptane-7-carboxylicacid,methylester,(1alpha,6alpha,7beta)-(9CI)](/img/no-structure.png)

![[1,2]Dioxeto[3,4-B]quinoxaline](/img/structure/B575677.png)